But-2-yne-1,4-diyl diisonicotinate
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Overview
Description
But-2-yne-1,4-diyl diisonicotinate is a chemical compound with the molecular formula C₁₆H₁₂N₂O₄ and a molecular weight of 296.28 g/mol . It is primarily used in research and experimental applications . The compound is characterized by its unique structure, which includes a but-2-yne backbone with diisonicotinate groups attached at the 1 and 4 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
But-2-yne-1,4-diyl diisonicotinate can be synthesized from 2-butyne-1,4-diol and isonicotinoyl chloride hydrochloride . The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
But-2-yne-1,4-diyl diisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes, depending on the reducing agent and conditions used.
Substitution: The diisonicotinate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
But-2-yne-1,4-diyl diisonicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of But-2-yne-1,4-diyl diisonicotinate involves its interaction with molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects . The specific pathways involved depend on the context of its use, such as its role in a particular biological or chemical process .
Comparison with Similar Compounds
Similar Compounds
2-Butyne-1,4-diol: A precursor in the synthesis of But-2-yne-1,4-diyl diisonicotinate.
Diimidazolium derivatives of acetylene:
Uniqueness
This compound is unique due to its specific combination of a but-2-yne backbone and diisonicotinate groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .
Properties
CAS No. |
164736-86-1 |
---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-(pyridine-4-carbonyloxy)but-2-ynyl pyridine-4-carboxylate |
InChI |
InChI=1S/C16H12N2O4/c19-15(13-3-7-17-8-4-13)21-11-1-2-12-22-16(20)14-5-9-18-10-6-14/h3-10H,11-12H2 |
InChI Key |
YYNKUQLBFSGQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)OCC#CCOC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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